3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes it a unique and versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom and carboxylic acid group allows for unique interactions and reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyrazolo ring fused with a pyrimidine moiety. The presence of the iodine atom at the 3-position enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various pharmacological activities, including:
- Antimicrobial : Particularly against Mycobacterium tuberculosis.
- Antiproliferative : Inhibition of cancer cell growth.
- Neuropharmacological : Interaction with GABA receptors.
Antitubercular Activity
A study highlighted the antitubercular activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which share structural similarities with this compound. These compounds were identified through high-throughput screening and demonstrated low cytotoxicity while effectively inhibiting M. tuberculosis within macrophages. The mechanism was linked to perturbations in iron metabolism rather than traditional targets like cell-wall biosynthesis .
Inhibition of Kinases
The compound has been investigated as a potent inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes. Selective inhibition was observed with IC50 values as low as 8 nM against CK2α. Notably, these compounds exhibited minimal cytotoxicity across multiple cancer cell lines .
GABA Receptor Modulation
Electrophysiological studies have assessed the interaction of pyrazolo[1,5-a]pyrimidines with GABA receptors. Certain derivatives were found to enhance chloride currents in recombinant GABA receptors, indicating potential neuropharmacological applications .
Table 1: Summary of Biological Activities
Activity Type | Compound | IC50 Value | Mechanism of Action |
---|---|---|---|
Antitubercular | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | 25 μM | Disruption of iron metabolism |
CK2 Inhibition | Various Pyrazolo derivatives | 8 nM | Selective inhibition of CK2 |
GABA Modulation | 3-Iodo derivatives | +57% at 100 µM | Chloride current enhancement |
Antimalarial | Pyrazolo derivatives | 31 μM | Inhibition of Plasmodium falciparum |
Case Study: Antitubercular Efficacy
In vitro studies demonstrated that specific derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold could effectively inhibit M. tuberculosis growth without significant cytotoxic effects on host cells. The compounds were shown to interfere with iron uptake mechanisms critical for bacterial survival .
Case Study: Cancer Cell Lines
In another study evaluating antiproliferative effects, several pyrazolo[1,5-a]pyrimidine compounds exhibited selective toxicity against various cancer cell lines while sparing normal fibroblasts. The findings suggest that these compounds could be developed into targeted cancer therapies .
Properties
Molecular Formula |
C7H4IN3O2 |
---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-4-3-10-11-5(7(12)13)1-2-9-6(4)11/h1-3H,(H,12,13) |
InChI Key |
NGGCCQMXKSYZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)C(=O)O |
Origin of Product |
United States |
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